![molecular formula C14H14N2O2 B5780756 (3-methylphenyl)(4-nitrobenzyl)amine](/img/structure/B5780756.png)
(3-methylphenyl)(4-nitrobenzyl)amine
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Overview
Description
(3-methylphenyl)(4-nitrobenzyl)amine is a compound that has gained attention in scientific research due to its potential applications in various fields. It is a member of the amine family, which is a class of organic compounds containing a nitrogen atom bonded to one, two, or three carbon atoms.
Mechanism of Action
The mechanism of action of (3-methylphenyl)(4-nitrobenzyl)amine is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. This leads to a reduction in the growth and proliferation of cancer cells, as well as a decrease in inflammation and the growth of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that (3-methylphenyl)(4-nitrobenzyl)amine can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been found to have a low toxicity profile in vitro and in vivo, making it a potentially safe therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using (3-methylphenyl)(4-nitrobenzyl)amine in lab experiments is its broad-spectrum activity against various microorganisms and cancer cell lines. However, its low solubility in water and limited stability in solution may pose challenges in certain experimental setups.
Future Directions
There are several future directions for research on (3-methylphenyl)(4-nitrobenzyl)amine. One area of interest is its potential use as a chemotherapeutic agent for various types of cancer. Another direction is the development of novel synthetic methods to improve its solubility and stability in solution. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects in vivo.
Synthesis Methods
The synthesis of (3-methylphenyl)(4-nitrobenzyl)amine involves the reaction of 3-methylbenzylamine with 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a nucleophilic addition-elimination mechanism and yields the desired product in good yield.
Scientific Research Applications
(3-methylphenyl)(4-nitrobenzyl)amine has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for drug discovery.
properties
IUPAC Name |
3-methyl-N-[(4-nitrophenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-11-3-2-4-13(9-11)15-10-12-5-7-14(8-6-12)16(17)18/h2-9,15H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFXOHFGJYHQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-N-(4-nitrobenzyl)aniline |
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